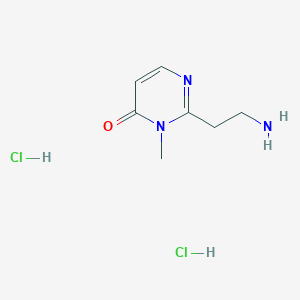

2-(2-Aminoethyl)-3-methylpyrimidin-4-one;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-Aminoethyl)-3-methylpyrimidin-4-one;dihydrochloride” is a complex organic molecule. It likely contains an aminoethyl group (-NH-CH2-CH2-) and a methylpyrimidinone group (a pyrimidine ring with a methyl group and a ketone group). The “dihydrochloride” indicates that it is a salt with two chloride ions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic reactions . For instance, Schiff bases of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane have been synthesized by condensation reaction with different compounds containing carbonyl group .Applications De Recherche Scientifique

1. Synthetic Anticancer Drug Intermediate

4,6-Dichloro-2-methylpyrimidine, a derivative similar in structure to the compound , has been identified as an important intermediate in the synthesis of the anticancer drug dasatinib. The synthesis involves a complex process starting from acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination with phosphorus oxychloride (Guo Lei-ming, 2012).

2. Prototropic Tautomerism and Hydration Effects

Studies on compounds structurally related to 2-(2-Aminoethyl)-3-methylpyrimidin-4-one;dihydrochloride have shown that hydration can lead to the formation of an equilibrium mixture of 4-oxo-3,4-dihydro and 4-hydroxy tautomers, which are important for understanding chemical behavior and reactions (A. V. Erkin & V. Krutikov, 2005).

3. Hydrogen Bonding and Crystal Structures

Hydrogen bonding is a crucial aspect of molecular interaction. Studies have shown that molecules like 2-amino-4-methoxy-6-methylpyrimidine, structurally similar to the compound , form hydrogen-bonded chains and sheets through N-H...N hydrogen bonds and aromatic π-π-stacking interactions, demonstrating the compound's potential to form complex molecular structures (C. Glidewell et al., 2003).

4. Role in Pharmaceutical and Explosive Industries

4,6-Dihydroxy-2-methylpyrimidine, a compound with a structural resemblance, is a significant precursor in the preparation of high explosives and medicinal valued products. The synthesis and process chemistry of this precursor have been explored, indicating the potential industrial applications of structurally related compounds (R. Patil et al., 2008).

5. Biological Activity and Antituberculous Effect

The reaction of structurally related compounds with aromatic amines can lead to series with pronounced biological activity, such as antituberculous effects. This indicates the potential of the compound for developing therapeutics (A. V. Erkin & V. Krutikov, 2007).

Propriétés

IUPAC Name |

2-(2-aminoethyl)-3-methylpyrimidin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c1-10-6(2-4-8)9-5-3-7(10)11;;/h3,5H,2,4,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCYGAPESXQMSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CN=C1CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethyl)-3-methylpyrimidin-4-one;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2450143.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2450144.png)

![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450148.png)

![4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2450154.png)

![(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2450155.png)

![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B2450156.png)

![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide](/img/structure/B2450161.png)

![Phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate](/img/structure/B2450162.png)